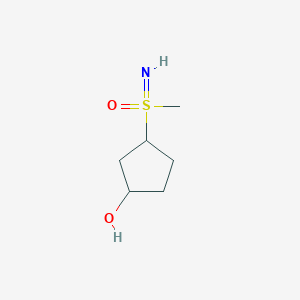

3-(Methylsulfonimidoyl)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

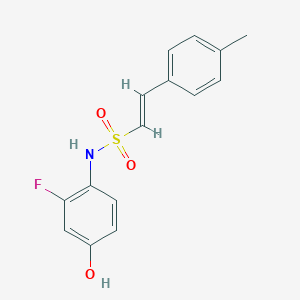

3-(Methylsulfonimidoyl)cyclopentan-1-ol, also known as MSIO, is a chemical compound with potential applications in scientific research. This compound is a derivative of cyclopentan-1-ol, and it contains a methylsulfonimidoyl group attached to the cyclopentane ring. MSIO has been studied for its potential as a tool for investigating physiological and biochemical processes in living organisms.

Scientific Research Applications

Synthesis and Characterization

- The Lewis acid-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, facilitated by Sc(OTf)3, leads to the formation of cyclopentene sulfonamides. This method allows the synthesis of 2,3-substituted cyclopentanones with high diastereoselectivity upon deprotection and hydrolysis of the ensulfonamides (Mackay et al., 2014).

- Research involving the reaction of closo-B10H10(2-) with trifluoromethanesulfonic acid in specific ionic liquid conditions produced a unique 5-TfO-B10H13 isomer, highlighting the influence of reaction medium and temperature on product formation. This study also demonstrated various reactivity profiles of the 5-TfO-B10H13 compound, including its applications in forming boryl ethers and triflate-substituted ortho-carboranes (Berkeley et al., 2014).

Reactivity and Applications

- Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group. Their application in the design of thromboxane (A2) receptor antagonists demonstrates their potential as substitutes for carboxylic acid in drug design, offering a new avenue for the development of therapeutic agents (Ballatore et al., 2011).

- The abnormal behavior of allenylsulfones under specific reaction conditions was studied to synthesize enantiopure polyfunctionalized cyclopentenes, revealing insights into the stereochemical control of cycloaddition reactions and the synthesis of polyfunctionalized cyclopentenes and cyclopentanes (Nuñez et al., 2010).

Liquid Phase Behavior and Properties

- The liquid–liquid equilibria of binary systems containing ionic liquids and organic solvents, including cyclopentanone, were studied to understand their thermophysical properties and solubility behavior. This research contributes to the development of greener chemical processes by evaluating the suitability of ionic liquids in various solvent systems (Domańska & Marciniak, 2007).

Storage and Stability

- The detailed characterization of 3-methyl-1,2-BN-cyclopentane as a potential H2 storage material highlighted its properties relevant to hydrogen storage applications, including viscosity, thermal stability, and gas stream purity. This research underscores the potential of novel compounds in energy storage solutions (Luo et al., 2013).

properties

IUPAC Name |

3-(methylsulfonimidoyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWIQNZGFHXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonimidoyl)cyclopentan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![2-[(3,5-Dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2798730.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)